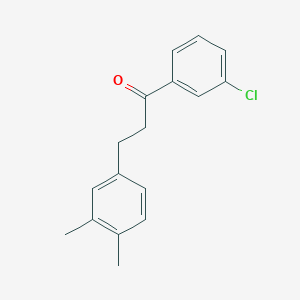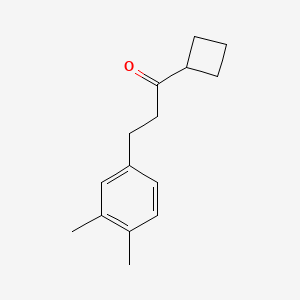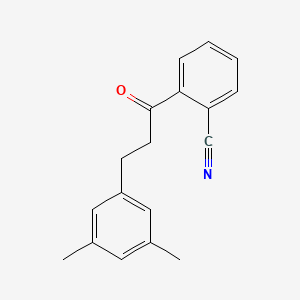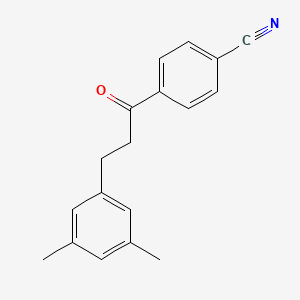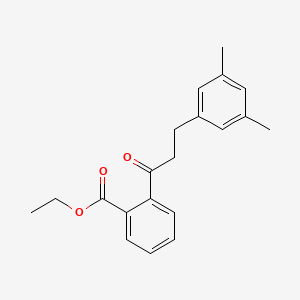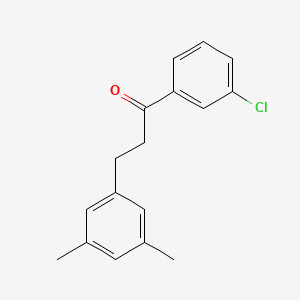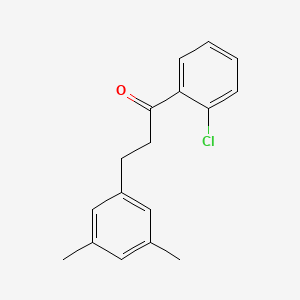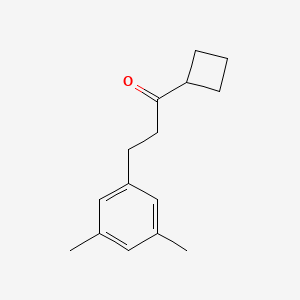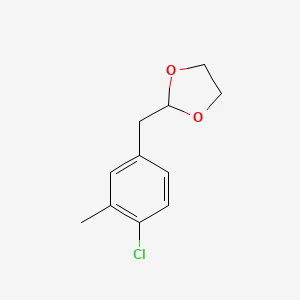
4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene
Vue d'ensemble
Description
The compound "4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene" is not directly mentioned in the provided papers. However, the papers do discuss related chlorinated aromatic compounds and their properties, which can provide insights into the behavior of chlorinated systems in general. For instance, the chlorination of 1,3-dioxolan-4-ones is influenced by the nature of the substituent at the 5-position of the ring, which can guide the understanding of reactivity patterns for similar structures .
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can be complex and is influenced by the substituents present on the aromatic ring. For example, the electrooxidative double ene-type chlorination is used to prepare 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which yields a variety of products depending on the functional group present . This suggests that a similar approach might be applicable for synthesizing the compound , with careful consideration of the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is often characterized by X-ray diffraction, as seen in the study of 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol, where the planarity of the benzene ring system and the dihedral angles between the rings are determined . Similarly, the structure of 1-Chloro-2-methyl-4-nitrobenzene is reported to be essentially planar, with specific dihedral angles and stabilizing interactions . These findings highlight the importance of molecular geometry and intermolecular interactions in the stability and properties of chlorinated aromatic compounds.
Chemical Reactions Analysis
The reactivity of chlorinated compounds can vary significantly. For instance, the chlorination of 1,3-dioxolan-4-ones shows selective replacement of hydrogen atoms depending on the substituents present . This selectivity is crucial for understanding the potential reactions that "4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene" might undergo, as the presence of electron-withdrawing or donating groups can influence the site and rate of further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are often determined by their molecular structure. For example, the luminescent properties of chlorinated phenols are investigated, which could be relevant for the compound if it exhibits similar photophysical behavior . Additionally, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene reveals stabilizing π-π contacts and hydrogen bonding, which could also be present in "4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene" and affect its physical properties .
Applications De Recherche Scientifique
Antimicrobial and Biomedical Applications
A compound with potential relevance is p-Cymene, a monoterpene found in over 100 plant species and known for its range of biological activities including antimicrobial effects (Marchese et al., 2017). This suggests that derivatives like 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene could have applications in the development of new antimicrobial agents or in the functionalization of biomaterials and nanomaterials for biomedical uses.
Supramolecular Chemistry and Material Science
The review on benzene-1,3,5-tricarboxamides (BTAs) reveals their increasing importance in supramolecular chemistry, nanotechnology, and biomedical applications due to their self-assembly into nanometer-sized structures (Cantekin, de Greef, & Palmans, 2012). This indicates the potential of 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene in forming structurally complex materials with novel properties.
Synthetic Chemistry
The synthesis and applications of benzotriazole derivatives, as discussed by Gu et al. (2009), highlight the role of specific benzene derivatives in the production of metal passivators and light-sensitive materials (Gu, Yu, Zhang, & Xu, 2009). This points towards the utility of 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene in synthetic chemistry for the creation of specialized compounds for industrial applications.
Green Chemistry
The research on methane conversion via oxidative methylation of aromatics using zeolite catalysts by Adebajo (2007) explores the conversion of methane into more valuable hydrocarbons (Adebajo, 2007). This could suggest avenues for the use of 4-Chloro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene in catalysis and the development of sustainable chemical processes.
Propriétés
IUPAC Name |
2-[(4-chloro-3-methylphenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDRDURFLWRQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2OCCO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645888 | |
| Record name | 2-[(4-Chloro-3-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-3-methylphenyl)methyl]-1,3-dioxolane | |
CAS RN |
898785-16-5 | |
| Record name | 2-[(4-Chloro-3-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





